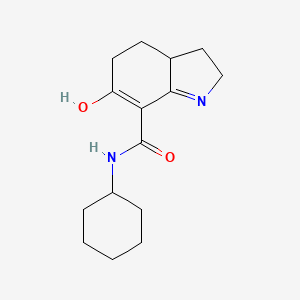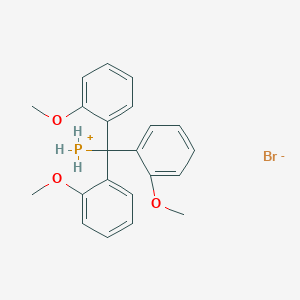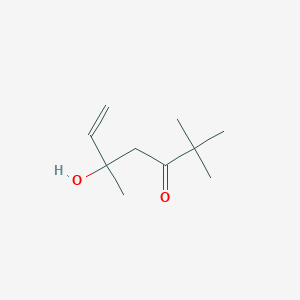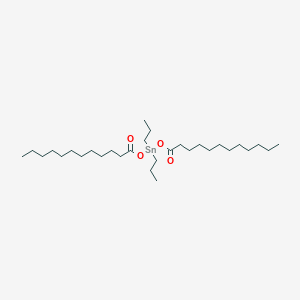
Ethyl(4-methylphenoxy)di(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(4-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethyl, 4-methylphenoxy, and di(propan-2-yl) groups attached to a silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 4-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(4-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride to produce silane derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkoxides or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl(4-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Ethyl(4-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its silicon atom can form stable bonds with other elements, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyltrimethoxysilane
- Methyltriethoxysilane
- Vinyltriethoxysilane
Comparison
Ethyl(4-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. For example, Phenyltrimethoxysilane and Methyltriethoxysilane lack the phenoxy group, resulting in different reactivity and applications. Vinyltriethoxysilane, on the other hand, contains a vinyl group, which makes it more suitable for polymerization reactions .
Propiedades
Número CAS |
59280-38-5 |
|---|---|
Fórmula molecular |
C15H26OSi |
Peso molecular |
250.45 g/mol |
Nombre IUPAC |
ethyl-(4-methylphenoxy)-di(propan-2-yl)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-17(12(2)3,13(4)5)16-15-10-8-14(6)9-11-15/h8-13H,7H2,1-6H3 |
Clave InChI |
WMGOEAGMHGFBOM-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


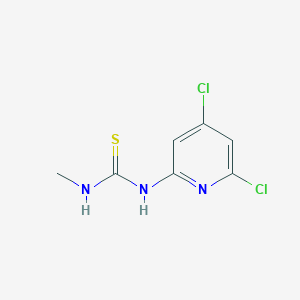
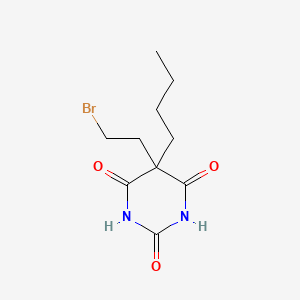
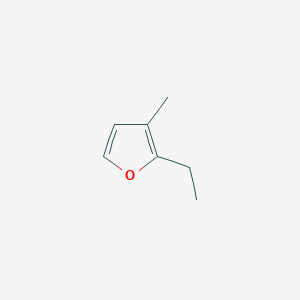
![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)

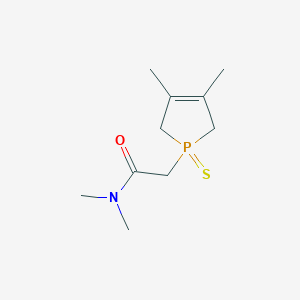

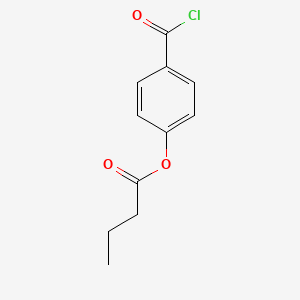
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
